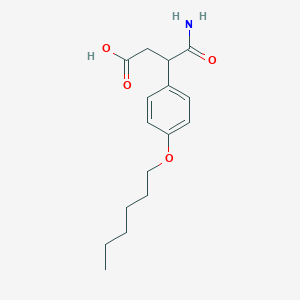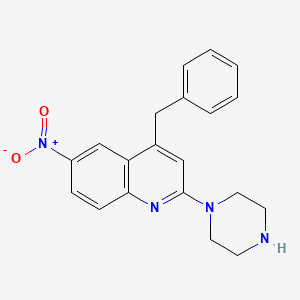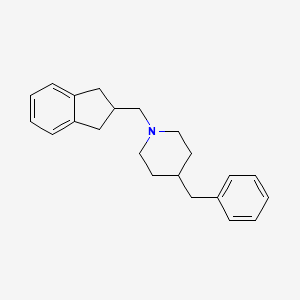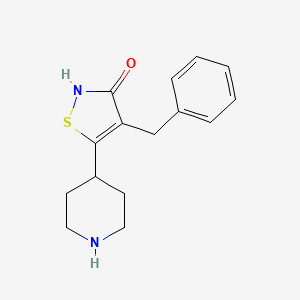
4-Benzyl-5-(4-piperidyl)isothiazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-5-(4-piperidyl)isothiazol-3-ol is a synthetic compound known for its diverse applications in medicinal chemistry and pharmacology. It is a derivative of isothiazol-3-ol, featuring a benzyl group at the 4-position and a piperidyl group at the 5-position. This compound has garnered interest due to its potential therapeutic properties and its role as a ligand in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-(4-piperidyl)isothiazol-3-ol typically involves the reaction of 4-benzylisothiazol-3-one with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution at the 5-position of the isothiazol-3-one ring .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursorsOptimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-(4-piperidyl)isothiazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the isothiazol-3-ol ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, each with distinct chemical and biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-benzyl-5-(4-piperidyl)isothiazol-3-ol involves its interaction with specific molecular targets, such as GABA(A) receptors. The compound acts as a competitive or noncompetitive antagonist, modulating the activity of these receptors and influencing neurotransmission. This modulation can result in various pharmacological effects, including anxiolytic and anticonvulsant activities .
Comparison with Similar Compounds
Similar Compounds
4-aryl-5-(4-piperidyl)-3-isoxazolol: A structurally similar compound with a different heterocyclic core, known for its GABA(A) receptor antagonistic properties.
5-(4-piperidyl)isoxazol-3-ol: Another related compound with similar pharmacological activities but differing in the position of the piperidyl group.
Uniqueness
4-benzyl-5-(4-piperidyl)isothiazol-3-ol stands out due to its unique combination of the benzyl and piperidyl groups, which confer distinct chemical and biological properties. Its ability to act as a ligand at GABA(A) receptors and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C15H18N2OS |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-benzyl-5-piperidin-4-yl-1,2-thiazol-3-one |
InChI |
InChI=1S/C15H18N2OS/c18-15-13(10-11-4-2-1-3-5-11)14(19-17-15)12-6-8-16-9-7-12/h1-5,12,16H,6-10H2,(H,17,18) |
InChI Key |
VUKNNEXTWWCNCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C(=O)NS2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


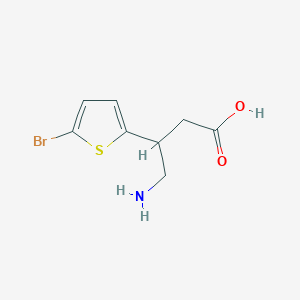

![4-[3-(4-Butyl-phenoxy)-propyl]-1H-imidazole](/img/structure/B10844002.png)
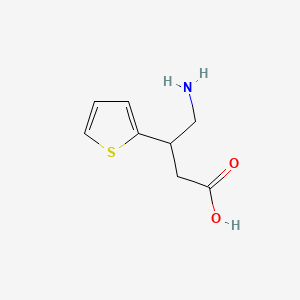
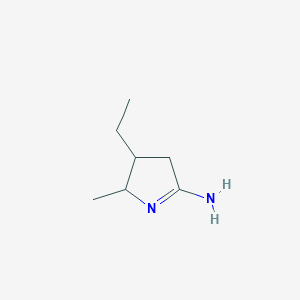
![4-Benzo[d]isoxazol-3-yl-benzene-1,3-diol](/img/structure/B10844031.png)
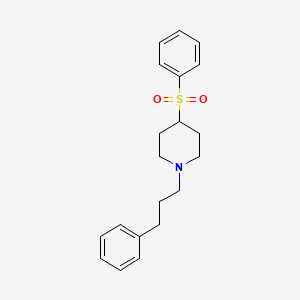
![4-Benzo[b]thiophen-4-yl-1H-imidazole](/img/structure/B10844041.png)

